molecular formula C18H15N5OS2 B2774132 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034522-96-6

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Cat. No. B2774132
CAS RN: 2034522-96-6
M. Wt: 381.47
InChI Key: LZOCMHFJVDSMCA-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS2 and its molecular weight is 381.47. The purity is usually 95%.
The exact mass of the compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown significant interest in utilizing compounds with structural similarities to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide for synthesizing diverse heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized for heterocyclic synthesis, showcasing the reactivity of similar structures toward nitrogen nucleophiles to yield various derivatives including pyrazole, isoxazole, and pyrimidine, among others (Mohareb et al., 2004).

Biological Evaluation and Anticancer Activity

Several studies have focused on the synthesis of novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. A novel series of derivatives showed promising results in cytotoxic and 5-lipoxygenase inhibition activities, indicating potential therapeutic applications (Rahmouni et al., 2016).

Inhibition of Mycobacterium tuberculosis

Compounds designed from similar structures have been evaluated for their in vitro activity against Mycobacterium tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed significant activity, highlighting the compound's potential as a lead structure for developing new antituberculosis agents (Jeankumar et al., 2013).

Molecular Docking and In Vitro Screening

In addition to synthetic and biological applications, compounds with similar structures have been subjected to molecular docking and in vitro screening to evaluate their potential as biologically active molecules. Novel pyridine and fused pyridine derivatives were prepared and subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies and antimicrobial and antioxidant activity (Flefel et al., 2018).

properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c1-23-10-13(9-21-23)14-5-4-12(7-19-14)8-20-17(24)18-22-15(11-26-18)16-3-2-6-25-16/h2-7,9-11H,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOCMHFJVDSMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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